N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
This compound features a 6-fluorobenzo[d]thiazole core linked to a piperazine ring via a 2-oxoethyl chain. The N-methylmethanesulfonamide group is attached to the oxoethyl moiety, contributing to its sulfonamide-based pharmacophore.
Properties
IUPAC Name |
N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3S2/c1-18(25(2,22)23)10-14(21)19-5-7-20(8-6-19)15-17-12-4-3-11(16)9-13(12)24-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYYKNDEHBNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to its death. The compound also exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis by inhibiting the enzyme DprE1. It also impacts the inflammatory response pathway by inhibiting the COX-1 and COX-2 enzymes.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The inhibition of COX enzymes by this compound results in anti-inflammatory effects, making it a potential candidate for anti-inflammatory drug development. Additionally, this compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, further influencing its biochemical activity.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving inflammatory responses. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways. Furthermore, this compound affects gene expression by altering the transcription of genes involved in inflammation and cellular metabolism. These changes in gene expression can lead to reduced inflammation and improved cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. This compound binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins. The inhibition of COX enzymes is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, this compound may influence other molecular targets, such as transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and improved cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits potent anti-inflammatory effects without significant adverse effects. At higher dosages, toxic effects may be observed, including gastrointestinal irritation and potential hepatotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation processes that facilitate the elimination of the compound from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to target tissues. Additionally, binding proteins in the bloodstream may influence the compound’s bioavailability and distribution, affecting its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory signaling pathways. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, influencing its biochemical activity and therapeutic potential.
Biological Activity
N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 426.5 g/mol
- CAS Number : 1214820-59-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where substituted benzothiazoles are coupled with piperazine derivatives. The final product is achieved through the introduction of a methanesulfonamide group, enhancing its pharmacological properties. The synthetic route is crucial for optimizing yield and purity, which directly influences biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, benzothiazole derivatives have shown significant inhibitory effects on various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Inhibition of AKT and ERK pathways |
| Compound 4i | A549 | 2.5 | Induction of apoptosis and cell cycle arrest |
These results suggest that modifications to the benzothiazole structure can enhance anticancer activity by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Activity
The compound's structural features also suggest potential anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their effects on inflammatory cytokines such as IL-6 and TNF-α. For example, derivatives exhibiting a methoxy group at the benzothiazole ring demonstrated IC50 values around 11 µM for COX-1 inhibition, indicating notable anti-inflammatory activity .
The biological mechanisms underlying the activity of this compound are primarily linked to its interaction with various cellular targets:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting key survival pathways such as AKT and ERK .
- Modulation of Inflammatory Responses : By decreasing the expression levels of pro-inflammatory cytokines, the compound may help mitigate chronic inflammation associated with cancer progression .
- Cell Migration Inhibition : Scratch wound healing assays have indicated that certain derivatives can hinder the migration of cancer cells, which is critical for metastasis .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in both preclinical models and in vitro assays:
- Study on Compound B7 : This compound was evaluated for its dual action against cancer and inflammation, showing significant inhibition of cell proliferation in A431 and A549 cell lines along with a reduction in IL-6 and TNF-α levels .
- Study on Related Derivatives : Other studies have reported similar findings across various benzothiazole derivatives, reinforcing the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from and
Compound A : 4-fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide ()
- Structure : Shares the benzothiazole core and piperazine-oxoethyl linkage but replaces the N-methylmethanesulfonamide with a 4-fluorobenzamide group.
- Molecular Weight : 444.54 g/mol (C₂₁H₂₁FN₄O₂S₂).
- Key Differences: The terminal benzamide group in Compound A may alter solubility and target affinity compared to the sulfonamide in the query compound.
Compound B : N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride ()
- Structure : Features a 6-ethoxybenzothiazole and a piperidine-sulfonylbenzamide group instead of the fluorobenzothiazole and piperazine-sulfonamide in the query compound.
- Molecular Weight : 567.2 g/mol (C₂₆H₃₅ClN₄O₄S₂).
- Key Differences : The ethoxy substituent on the benzothiazole and the piperidine-sulfonyl group may reduce metabolic stability compared to the query compound’s fluoro and piperazine motifs. Piperazine rings often enhance water solubility due to their basic nitrogen atoms .
Functional Group Analysis
Pharmacological Implications
- Sulfonamide vs. Benzamide: Sulfonamides (query compound) are known for their broad-spectrum antimicrobial and carbonic anhydrase inhibitory activities, while benzamides (Compound A) are often explored for kinase inhibition or antipsychotic effects .
- Fluoro vs. Ethoxy Substituents : The 6-fluoro group in the query compound may enhance metabolic stability and blood-brain barrier penetration compared to Compound B’s ethoxy group, which could increase lipophilicity but susceptibility to oxidative metabolism .
- Piperazine vs.
Q & A
Basic: What are the common synthetic routes for preparing N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : The 6-fluorobenzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions .
Piperazine Functionalization : The benzo[d]thiazole is coupled to a piperazine ring using nucleophilic substitution or Buchwald–Hartwig amination .
Sulfonamide Linkage : The final step involves reacting the piperazine intermediate with N-methylmethanesulfonamide via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the sulfonamide bond .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Basic: How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm regiochemistry of the benzo[d]thiazole (e.g., δ 7.2–8.1 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH2 groups) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Example Data Table :
| Intermediate | Yield (%) | Melting Point (°C) | ESI-MS ([M+H]+) |
|---|---|---|---|
| 6-Fluorobenzo[d]thiazole | 78 | 145–147 | 168.1 |
| Piperazine intermediate | 65 | 198–200 | 320.2 |
| Final compound | 72 | 205–207 | 453.3 |
Advanced: How can contradictory solubility or pharmacokinetic data be resolved for this compound?
Methodological Answer:
Contradictions often arise from formulation differences:
- Solubility Enhancement : Use co-solvents (e.g., Cremophor EL/ethanol/saline mixtures) or solid dispersion techniques to improve aqueous solubility .
- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models with controlled variables (e.g., oral vs. intravenous administration). Monitor plasma concentrations via LC-MS/MS .
- Metabolite Identification : Use hepatic microsomal assays to identify oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) that may affect bioavailability .
Advanced: What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
SAR optimization involves:
Piperazine Modifications : Replace the fluorobenzo[d]thiazole with alternative heterocycles (e.g., thiophene or pyrimidine) to assess binding affinity .
Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains). Validate with in vitro assays .
Example SAR Table :
| Derivative | IC50 (nM) | LogP | Notes |
|---|---|---|---|
| Parent compound | 120 | 2.8 | Baseline activity |
| Trifluoromethyl analog | 45 | 3.1 | Improved potency |
| Thiophene-substituted | 220 | 2.5 | Reduced selectivity |
Advanced: How are stability issues addressed during storage or experimental use?
Methodological Answer:
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include hydrolyzed sulfonamide or oxidized piperazine .
- Storage Recommendations : Store lyophilized powder at –20°C under argon. Prepare fresh solutions in DMSO (<1% water) to prevent hydrolysis .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based kits (e.g., ADP-Glo™) .
- Cytotoxicity Controls : Include HEK-293 normal cells to assess selectivity .
Advanced: How can computational methods guide the redesign of this compound for reduced toxicity?
Methodological Answer:
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to identify toxicophores (e.g., reactive sulfonamide groups) .
- Metabolic Profiling : Simulate Phase I/II metabolism with software like Schrödinger’s ADMET Predictor. Prioritize derivatives with lower hepatotoxicity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
